

Physical and chemical characteristics of 1-(2-Chloro-acetyl)-piperidin-4-one

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Compound of Interest

Compound Name: 1-(2-Chloro-acetyl)-piperidin-4-one

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1-(2-Chloro-acetyl)-piperidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **1-(2-Chloro-acetyl)-piperidin-4-one**. It is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its properties, synthesis, reactivity, and potential applications, offering a foundational resource for researchers in medicinal chemistry and drug discovery. The piperidin-4-one core is a well-established pharmacophore, and its derivatization with the reactive chloroacetyl group opens up numerous possibilities for creating diverse molecular libraries for biological screening.

Chemical Structure and Identifiers

- IUPAC Name: 1-(2-chloroacetyl)piperidin-4-one
- Synonyms: 4-Piperidinone, 1-(2-chloroacetyl)-[\[1\]](#)
- CAS Number: 71072-30-5[\[1\]](#)
- Molecular Formula: C₇H₁₀ClNO₂

- Molecular Weight: 175.61 g/mol

Physicochemical Properties

The physical and chemical properties of **1-(2-Chloro-acetyl)-piperidin-4-one** are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Property	Value	Source
Molecular Weight	175.61 g/mol	Calculated
Boiling Point	257.2 ± 25.0 °C (Predicted)	[2]
Density	1.285 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	-1.26 ± 0.20 (Predicted)	[2]
Physical Form	Expected to be a liquid or low-melting solid	Inferred from related compounds[3]
Solubility	Miscible with many organic solvents	[4]

Synthesis and Purification

The synthesis of **1-(2-Chloro-acetyl)-piperidin-4-one** is typically achieved through the N-acylation of piperidin-4-one with chloroacetyl chloride. This reaction is a standard procedure for introducing the chloroacetyl group onto a secondary amine.

Experimental Protocol: N-acylation of Piperidin-4-one

Materials:

- Piperidin-4-one hydrochloride
- Chloroacetyl chloride[4]
- Triethylamine (or another non-nucleophilic base like pyridine)[5]

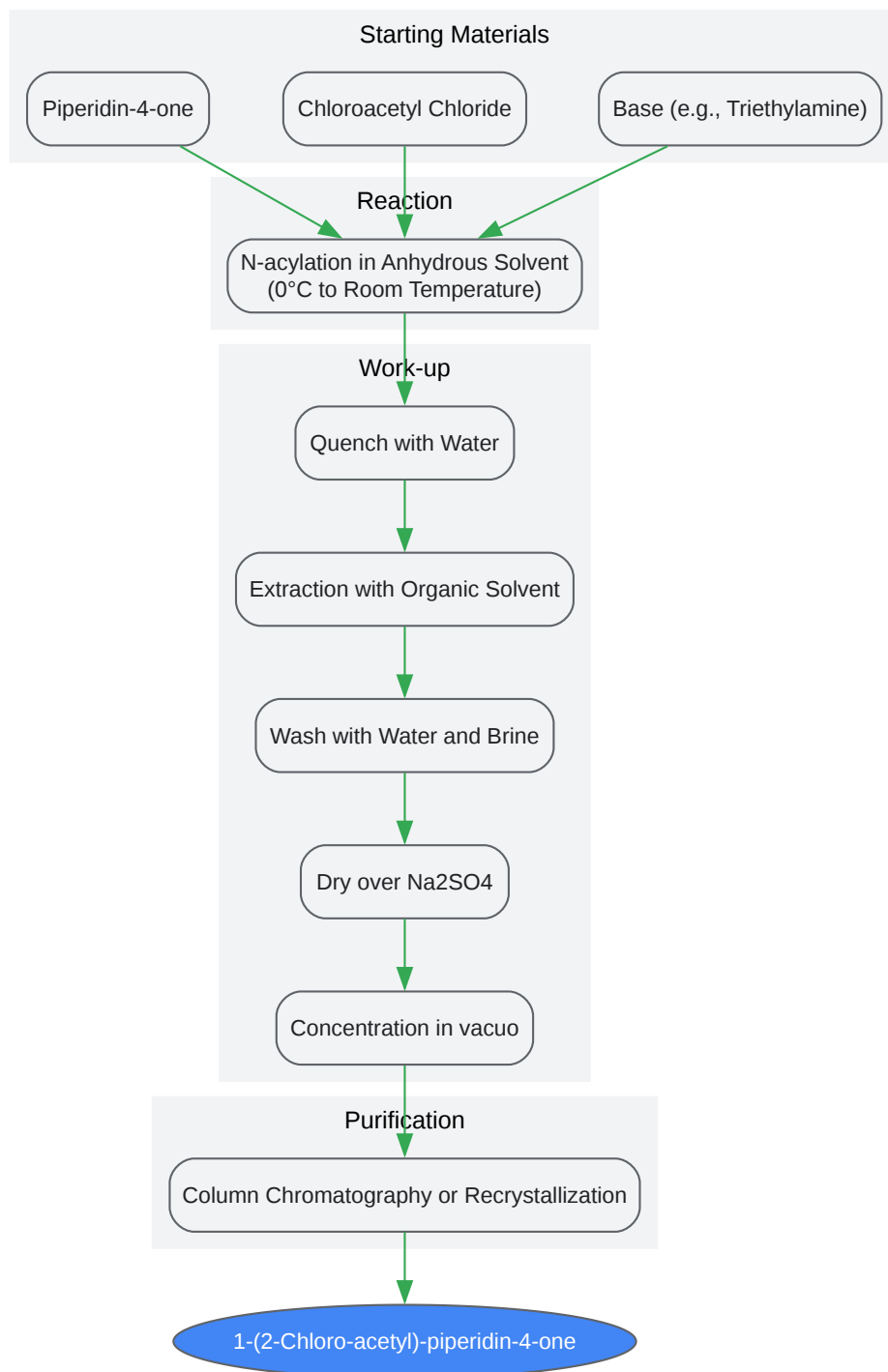
- Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Tetrahydrofuran)[6]
- Water
- Brine solution
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a solution of piperidin-4-one hydrochloride in the chosen anhydrous solvent, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride and liberate the free amine.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add chloroacetyl chloride dropwise to the stirred solution. It is crucial to maintain the low temperature to control the exothermic reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as ethanol or a mixture of petroleum ether and ethyl acetate.[7]

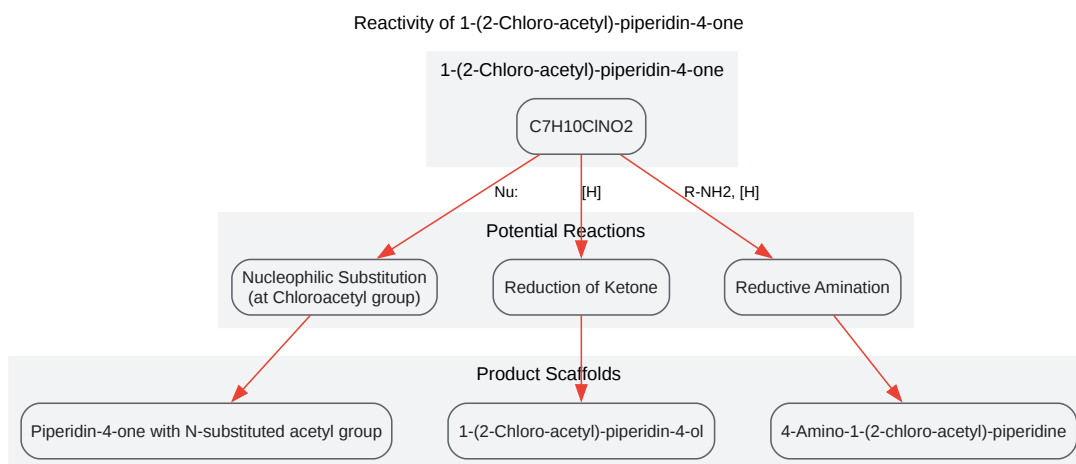
Synthesis Workflow for 1-(2-Chloro-acetyl)-piperidin-4-one

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **1-(2-Chloro-acetyl)-piperidin-4-one**.

Chemical Reactivity and Stability

The chemical reactivity of **1-(2-Chloro-acetyl)-piperidin-4-one** is primarily dictated by two functional groups: the electrophilic chloroacetyl moiety and the ketone group.

- **N-Chloroacetyl Group:** The chlorine atom in the chloroacetyl group is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups by reacting with nucleophiles such as amines, thiols, and alcohols.[8] This reactivity is fundamental to its use as a building block in combinatorial chemistry and drug discovery.
- **Ketone Group:** The ketone at the 4-position of the piperidine ring can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.
- **Stability:** The compound should be stored in a cool, dry place away from moisture, as the chloroacetyl group can be susceptible to hydrolysis.



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Caption: Potential reaction pathways for **1-(2-Chloro-acetyl)-piperidin-4-one**.

Biological Activity and Applications

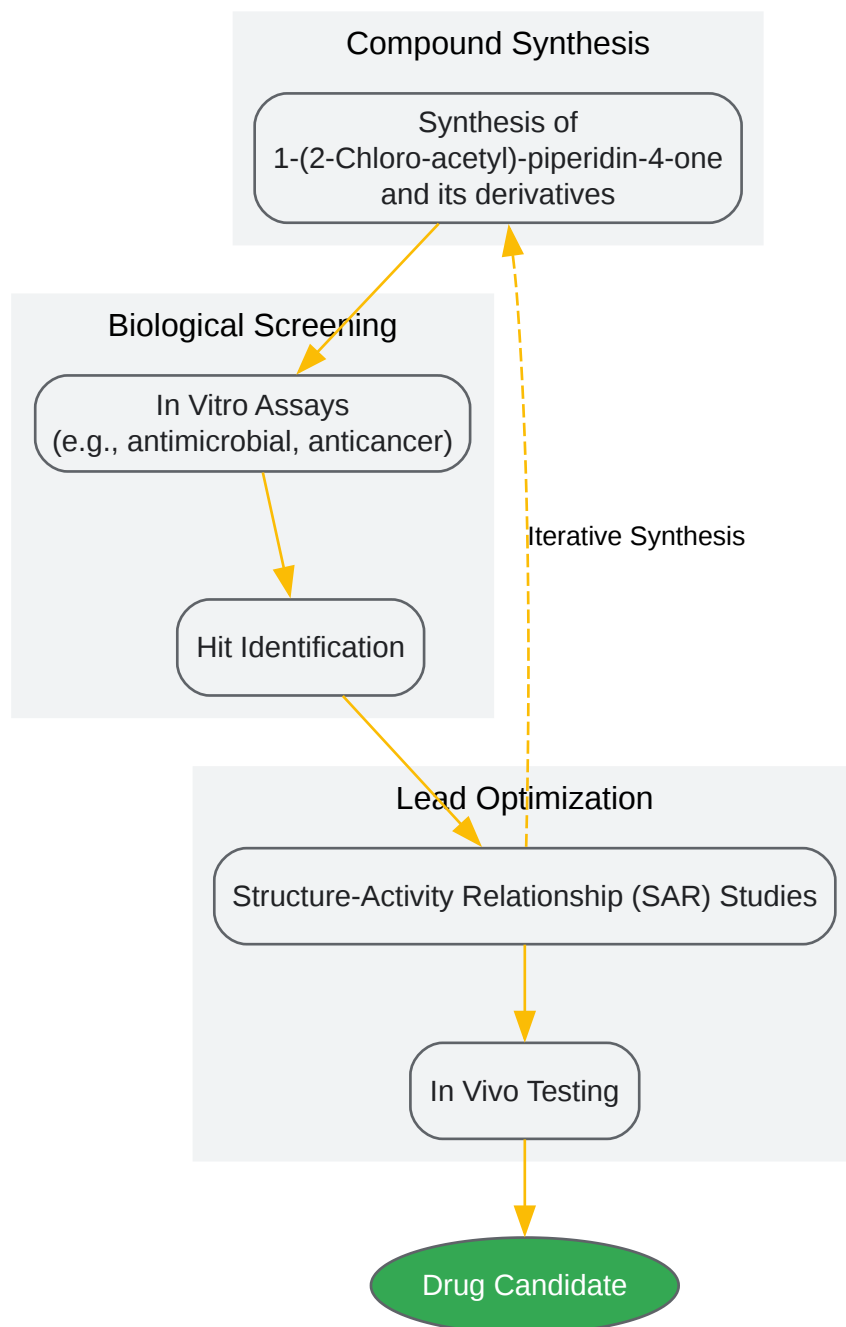
While specific biological data for **1-(2-Chloro-acetyl)-piperidin-4-one** is not extensively documented, the piperidin-4-one scaffold is a key component in a wide array of biologically active molecules. Derivatives of piperidin-4-one have been reported to exhibit a broad spectrum of pharmacological activities, including:

- Antimicrobial and antifungal activities[9][10][11]
- Anticancer and antitumor properties[12][13]

- Antiviral activity[9]
- Analgesic and anti-inflammatory effects[9][12]
- Central nervous system (CNS) stimulant and depressant activities[9][12]

The presence of the reactive chloroacetyl group makes **1-(2-Chloro-acetyl)-piperidin-4-one** a versatile starting material for the synthesis of libraries of compounds for high-throughput screening to identify novel therapeutic agents.

Biological Screening Workflow

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